Acidity Effect of 2-Chloro Substitution
The 2-chloro substituent in 2-Chloro-5-(hydroxymethyl)benzoic acid exerts a significant 'ortho-effect', making its carboxylic acid group more acidic compared to unsubstituted benzoic acid and its para-substituted analog [1]. The increased acidity facilitates deprotonation and salt formation under milder conditions, a key advantage for solubility and formulation.
| Evidence Dimension | Acidity (pKa) of carboxylic acid group |
|---|---|
| Target Compound Data | ~2.9 (estimated based on 2-chlorobenzoic acid pKa of 2.92 [2]) |
| Comparator Or Baseline | Benzoic acid: pKa = 4.20; 4-Chlorobenzoic acid: pKa = 3.98 [2] |
| Quantified Difference | ΔpKa ≈ -1.3 vs. benzoic acid; ΔpKa ≈ -1.1 vs. 4-chlorobenzoic acid |
| Conditions | Aqueous solution at 25°C; values from standard reference data [2]. |
Why This Matters
The lower pKa directly translates to a higher proportion of the reactive carboxylate anion at a given pH, which can improve aqueous solubility and influence the rate of salt formation and amide coupling reactions, key steps in drug synthesis.
- [1] Stewart, R., & Granger, M. (1961). Physical properties and chemical reactivity of alternant hydrocarbons and related compounds—XIV. Canadian Journal of Chemistry, 39(12), 2508-2516. View Source
- [2] Haynes, W. M. (Ed.). (2016). CRC Handbook of Chemistry and Physics (97th ed.). CRC Press. pKa values for substituted benzoic acids. View Source
